molecular formula C24H25N5O3S B2544627 2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide CAS No. 932339-24-7

2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2544627
CAS RN: 932339-24-7
M. Wt: 463.56
InChI Key: MMNARZDLNLTQDS-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a pyrazolo[4,3-d]pyrimidin-5-yl group, a thioacetamide group, and a p-tolyl group. The presence of these groups suggests that the compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The pyrazolo[4,3-d]pyrimidin-5-yl group, for example, is a bicyclic structure that could potentially exhibit interesting electronic and steric effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure and the presence of several different functional groups .

Scientific Research Applications

Anticancer Activity

Research has focused on the synthesis of compounds related to pyrazolopyrimidin derivatives, showing potential as anticancer agents. A study by Al-Sanea et al. (2020) demonstrated that certain derivatives exhibited significant growth inhibition against a variety of cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Al-Sanea, M. M., et al., 2020).

Anti-Inflammatory and Analgesic Properties

Another study by Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. This research suggests the compound's derivatives could serve as a basis for developing new anti-inflammatory and analgesic agents (Abu‐Hashem, A., et al., 2020).

Antioxidant Activity

Research into coordination complexes constructed from pyrazole-acetamide derivatives, including the compound , has shown significant antioxidant activity. The study by Chkirate et al. (2019) revealed that these complexes present promising antioxidant properties, which could be useful in various therapeutic applications (Chkirate, K., et al., 2019).

Insecticidal Assessment

Fadda et al. (2017) explored the synthesis of heterocycles incorporating a thiadiazole moiety, assessing their insecticidal properties against the cotton leafworm. This indicates the potential of these compounds in agricultural applications for pest management (Fadda, A., et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not known without further study. It would depend on the specific application of the compound .

Future Directions

The potential future directions for research on this compound would likely depend on its physical and chemical properties, as well as its potential applications. Further study would be needed to fully understand these aspects .

properties

IUPAC Name

2-[2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S/c1-4-28-14-20-22(27-28)23(31)29(13-17-7-11-19(32-3)12-8-17)24(26-20)33-15-21(30)25-18-9-5-16(2)6-10-18/h5-12,14H,4,13,15H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNARZDLNLTQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)C)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide

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